molecular formula C16H12N2O4 B2389307 Methyl 4-(5-amino-1,3-dioxoisoindolin-2-yl)benzoate CAS No. 300689-77-4

Methyl 4-(5-amino-1,3-dioxoisoindolin-2-yl)benzoate

Cat. No.: B2389307
CAS No.: 300689-77-4
M. Wt: 296.282
InChI Key: YIYXYIGDVXZEKU-UHFFFAOYSA-N
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Description

Methyl 4-(5-amino-1,3-dioxoisoindolin-2-yl)benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoic acid methyl ester group attached to an isoindoline ring, which is further substituted with an amino group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-amino-1,3-dioxoisoindolin-2-yl)benzoate typically involves the reaction of 4-(5-Amino-1,3-dioxo-1,3-dihydroisoindol-2-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

4-(5-Amino-1,3-dioxo-1,3-dihydroisoindol-2-yl)benzoic acid+MethanolCatalyst4-(5-Amino-1,3-dioxo-1,3-dihydroisoindol-2-yl)benzoic acid methyl ester\text{4-(5-Amino-1,3-dioxo-1,3-dihydroisoindol-2-yl)benzoic acid} + \text{Methanol} \xrightarrow{\text{Catalyst}} \text{this compound} 4-(5-Amino-1,3-dioxo-1,3-dihydroisoindol-2-yl)benzoic acid+MethanolCatalyst​4-(5-Amino-1,3-dioxo-1,3-dihydroisoindol-2-yl)benzoic acid methyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-amino-1,3-dioxoisoindolin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl groups can be reduced to form alcohol derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-(5-amino-1,3-dioxoisoindolin-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(5-amino-1,3-dioxoisoindolin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5,6-Dichloro-1,3-dioxo-1,3-dihydroisoindol-2-yl)benzoic acid methyl ester
  • 4-(5,6-Dichloro-1,3-dioxo-1,3-dihydroisoindol-2-yl)benzoic acid octyl ester
  • 4-(5,6-Dichloro-1,3-dioxo-1,3-dihydroisoindol-2-yl)benzoic acid decyl ester

Uniqueness

Methyl 4-(5-amino-1,3-dioxoisoindolin-2-yl)benzoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity compared to its dichloro-substituted counterparts .

Properties

IUPAC Name

methyl 4-(5-amino-1,3-dioxoisoindol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-22-16(21)9-2-5-11(6-3-9)18-14(19)12-7-4-10(17)8-13(12)15(18)20/h2-8H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYXYIGDVXZEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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